Boc-4-benzoyl-D-phenylalanine
Overview
Description
Boc-4-benzoyl-D-phenylalanine is the BOC (tert-butyloxycarbonyl) protected form of D-phenylalanine . It can be used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .
Molecular Structure Analysis
The molecular formula of Boc-4-benzoyl-D-phenylalanine is C21H23NO5 . Its molecular weight is 369.40 . The structure of this compound includes a phenylalanine core with a benzoyl group at the 4-position and a tert-butyloxycarbonyl (Boc) group protecting the amino group .Physical And Chemical Properties Analysis
Boc-4-benzoyl-D-phenylalanine appears as an off-white powder . It has a melting point of 91 - 92 °C . The optical rotation is [a]20D = -17 ± 1 ° (C=1 in EtOH) . It is stored at 0 - 8 °C .Scientific Research Applications
It was used to acylate 5'-O-phosphorylcytidylyl(3'-5')adenosine (pCpA), leading to the preparation of biologically active misaminoacylated tRNA^[Phe] (Baldini, Martoglio, Schachenmann, Zugliani, & Brunner, 1988).
The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enabled native chemical ligation at phenylalanine. This method was applied to the synthesis of LYRAMFRANK, a peptide compound (Crich & Banerjee, 2007).
Asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine was performed for the preparation of a photoreactive antagonist of Substance P (Karoyan, Sagan, Clodic, Lavielle, & Chassaing, 1998).
Boc-4-benzoyl-D-phenylalanine derivatives underwent Suzuki-Miyaura coupling reactions with aromatic chlorides to produce 4-substituted phenylalanine derivatives (Firooznia, Gude, Chan, & Satoh, 1998).
The benzoyl protected 4-ethynyl-L-phenylalanine methyl ester was used to synthesize metal complexes of biologically important ligands (Enzmann & Beck, 2004).
N-Boc-4-Aminomethyl-L-phenylalanine was prepared from N-Boc-4-Iodophenylalanine, demonstrating an efficient synthesis method (Hartman & Halczenko, 1991).
Coupling reactions of benzoic acid and nicotinic acid hydrazides with N-protected L-amino acids, including phenylalanine, were studied for antimicrobial activity (Khattab, 2005).
In crystallography, Boc-protected phenylalanine derivatives were used to study the structure of the C-terminal nonapeptide of alamethicin (Bosch, Jung, Schmitt, & Winter, 1985).
A large-scale synthesis of an N-BOC d-phenylalanine pharmaceutical intermediate was developed, highlighting the compound's significance in pharmaceutical manufacturing (Fox, Jackson, Meek, & Willets, 2011).
Boc-L-methylphenylalanines were synthesized using Boc-diethyl malonate and methyl benzylbromide, demonstrating its utility in drug research (Xiao, 2008).
The preparation of L-(phosphonodifluoromethyl)phenylalanine derivatives as non-hydrolyzable mimetics of O-phosphotyrosine was reported, showcasing the versatility of Boc-protected phenylalanine derivatives in synthesizing complex molecules (Wrobel & Dietrich, 1993).
The direct liquid chromatographic separation of enantiomers on immobilized protein stationary phases was studied using N-aroyl d,l-amino acids, including phenylalanine derivatives (Allenmark, Bomgren, & Borén, 1983).
Comparative studies of methods to couple hindered peptides, involving Boc-protected amino acid derivatives, were conducted to explore different coupling reactions (Spencer, Antonenko, Delaet, & Goodman, 2009).
Syntheses of N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and other analogs were reported as conformationally-constrained phosphotyrosyl mimetics, useful in cellular signal transduction studies (Oishi, Kang, Liu, Zhang, Yang, Deschamps, & Burke, 2004).
Synthesis of orthogonally protected optically pure β-amino acids, including constrained phenylalanine analogs, was described, showcasing the compound's relevance in producing complex amino acid structures (Kawahata & Goodman, 1999).
Enantioselective synthesis of 4-substituted phenylalanines by cross-coupling reactions was achieved using BOC-protected phenylalanine derivatives, illustrating their importance in producing enantiomerically enriched compounds (Firooznia, Gude, Chan, Marcopulos, & Satoh, 1999).
Synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives, suitable for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues, was reported (Burke, Smyth, Otaka, & Roller, 1993).
Methacrylate polymers containing chiral amino acid moieties, including Boc-L-phenylalanine, were synthesized via RAFT polymerization, demonstrating its application in polymer chemistry (Kumar, Roy, & De, 2012).
The addition of a photocrosslinking amino acid, such as p-benzoyl-l-phenylalanine, to the genetic code of Escherichia coli was explored for its potential in studying protein interactions (Chin, Martin, King, Wang, & Schultz, 2002).
properties
IUPAC Name |
(2R)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQJNYPOWPXYIC-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427194 | |
Record name | Boc-D-Bpa-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-benzoyl-D-phenylalanine | |
CAS RN |
117666-94-1 | |
Record name | Boc-D-Bpa-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.